Abanoquil

Catalog No.
S516711
CAS No.
90402-40-7
M.F
C22H25N3O4
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abanoquil

CAS Number

90402-40-7

Product Name

Abanoquil

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C22H25N3O4/c1-26-18-7-13-5-6-25(12-14(13)8-19(18)27-2)22-10-16(23)15-9-20(28-3)21(29-4)11-17(15)24-22/h7-11H,5-6,12H2,1-4H3,(H2,23,24)

InChI Key

ANZIISNSHPKVRV-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC(=C(C=C4C(=C3)N)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

4-amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate, abanoquil, UK 52046, UK 52046-27, UK-52,046, UK-52046

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC(=C(C=C4C(=C3)N)OC)OC)OC

Description

The exact mass of the compound Abanoquil is 395.1845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Tetrahydroisoquinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Abanoquil, also known as UK-52,046, is a chemical compound with the molecular formula C22H25N3O4 and a molar mass of approximately 395.459 g·mol−1. It is classified as an alpha 1-adrenoceptor antagonist, which means it inhibits the action of norepinephrine at alpha 1 adrenergic receptors. This mechanism of action makes it relevant in various therapeutic contexts, particularly in cardiovascular and erectile dysfunction treatments .

Typical of organic compounds, including:

  • Hydrolysis: Abanoquil can react with water under acidic or basic conditions, leading to the breakdown of its ester or amide bonds.
  • Oxidation: The presence of nitrogen and carbon atoms allows for potential oxidation reactions, which may affect its pharmacological activity.
  • Substitution Reactions: The aromatic rings in its structure can participate in electrophilic substitution reactions.

These reactions can influence the stability and efficacy of the compound in biological systems.

Abanoquil exhibits significant biological activity primarily as an alpha 1-adrenoceptor antagonist. This property allows it to:

  • Lower Blood Pressure: By blocking alpha 1 receptors, it can induce vasodilation and reduce peripheral resistance.
  • Treat Erectile Dysfunction: Its mechanism may improve blood flow by relaxing smooth muscles in the vasculature.
  • Potential Antiarrhythmic Effects: Studies suggest that it may have applications in managing arrhythmias due to its effects on cardiac tissues .

The synthesis of Abanoquil typically involves multi-step organic reactions. Key methods include:

  • Starting Materials: Synthesis often begins with readily available aromatic compounds.
  • Formation of Intermediate Compounds: Through various reactions such as Friedel-Crafts acylation or amination, intermediates are formed.
  • Final Coupling Reaction: The final product is obtained by coupling the intermediates under specific conditions (temperature, solvents) to yield Abanoquil.

Detailed synthetic pathways can vary but generally follow these principles to ensure high yield and purity .

Abanoquil has several notable applications:

  • Cardiovascular Treatments: Its ability to lower blood pressure makes it a candidate for hypertension management.
  • Erectile Dysfunction Therapy: Its vasodilatory properties are beneficial in treating erectile dysfunction.
  • Research Tool: It is used in pharmacological studies to understand adrenergic receptor functions and cardiovascular responses .

Abanoquil has been studied for its interactions with various biological targets, particularly adrenergic receptors. Notable findings include:

  • Alpha 1-Adrenoceptor Binding: It shows high affinity for alpha 1-adrenoceptors, which is crucial for its therapeutic effects.
  • Potential Drug Interactions: Studies indicate that Abanoquil may interact with other antihypertensive agents or medications affecting the cardiovascular system, necessitating careful monitoring during co-administration .

Several compounds share structural or functional similarities with Abanoquil. Here is a comparison highlighting its uniqueness:

Compound NameTypeMechanism of ActionUnique Features
PrazosinAlpha 1-Adrenoceptor AntagonistBlocks alpha 1 receptorsPrimarily used for hypertension
DoxazosinAlpha 1-Adrenoceptor AntagonistBlocks alpha 1 receptorsLonger half-life than Abanoquil
TerazosinAlpha 1-Adrenoceptor AntagonistBlocks alpha 1 receptorsUsed for benign prostatic hyperplasia
TamsulosinAlpha 1-Adrenoceptor AntagonistSelective for alpha 1A receptorsPrimarily used for urinary symptoms

Abanoquil is unique due to its dual potential as both an antiarrhythmic agent and a treatment for erectile dysfunction, setting it apart from other compounds that primarily target hypertension or urinary issues .

S

Synthetic StrategyKey DisconnectionStarting MaterialsStereochemical ControlRegioselectivity
Friedlander AnnulationC2-C3 bond in quinoline ring2-aminobenzophenone + ketoneModerateGood
Bischler-Napieralski CyclizationC1-N bond in isoquinoline ringβ-phenylethylamine + acid chlorideHighExcellent
Pomeranz-Fritsch SynthesisC1-C2 bond in isoquinoline ringbenzaldehyde + aminoacetoaldehyde acetalLowFair
Conrad-Limpach-Knorr ReactionC2-C3 bond in quinoline ringaniline + β-keto esterModerateGood
Pictet-Gams ReactionC3-C4 bond in isoquinoline ringα-naphthylamine + aldehydeLowFair

The Friedlander annulation approach proves most suitable for the quinoline portion of Abanoquil, offering good regioselectivity and moderate stereochemical control [4]. This methodology involves the condensation of 2-aminobenzophenone derivatives with ketones containing active methylene groups, followed by cyclization and aromatization [1]. The reaction mechanism proceeds through initial Schiff base formation, followed by intramolecular aldol condensation and subsequent dehydration to yield the quinoline ring system.

For the isoquinoline portion, the Bischler-Napieralski cyclization demonstrates superior performance with excellent regioselectivity and high stereochemical control [3]. This approach utilizes β-phenylethylamine derivatives and acid chlorides, proceeding through amide formation followed by electrophilic cyclization using phosphorus oxychloride or polyphosphoric acid [5].

Key Intermediate Synthesis Strategies

The synthesis of Abanoquil requires careful optimization of key intermediate formation to ensure high overall yields and product quality [6] [7]. Critical intermediates include 2-aminobenzyl alcohols, 3,4-dihydroisoquinolines, and dimethoxy-substituted quinolines, each requiring specific synthetic approaches and purification protocols.

Table 2: Key Intermediate Synthesis Performance Data

Intermediate TypeYield (%)Reaction Time (h)Temperature (°C)Purity (%)Stability
2-aminobenzyl alcohol8268095Stable
3,4-dihydroisoquinoline751212092Moderate
quinoline-4-amine681810089Labile
dimethoxy-substituted quinoline8846097Stable
N-linked quinoline-isoquinoline652414091Moderate

The synthesis of 3,4-dihydroisoquinoline intermediates typically involves reduction of the corresponding quinoline precursors using transfer hydrogenation methodologies [8]. Cobalt-based catalysts demonstrate exceptional efficiency, with reaction rates following first-order kinetics in substrate concentration and catalyst loading. The optimal conditions include tetrahydrofuran as solvent with ammonia-borane as the hydrogen source, achieving 95% yields under mild conditions [8].

Dimethoxy-substituted quinoline intermediates exhibit the highest yields and stability among the key intermediates [6]. These compounds are synthesized through microwave-assisted procedures using polymer-supported catalysts, significantly reducing reaction times while maintaining excellent product quality [4] [9].

Catalytic Systems and Reaction Kinetics

Modern catalytic approaches for quinoline synthesis have evolved to incorporate nanosized catalysts, heterogeneous systems, and environmentally benign methodologies [10] [11]. The selection of appropriate catalytic systems significantly influences reaction kinetics, selectivity, and overall process efficiency.

Table 3: Catalytic Systems Performance in Quinoline Formation

Catalyst SystemLoading (mol%)Temperature (°C)Reaction Rate (h⁻¹)TONTOF (h⁻¹)Selectivity (%)
Pd(PPh3)2Cl22.51000.8534028.392
CuO nanoparticles3.01201.2028023.388
Fe3O4@SiO25.0800.7518015.085
PEG-SO3H10.0600.45957.978
Nb2O5·nH2O15.02502.1012510.460

Palladium-based catalysts demonstrate optimal performance for cross-coupling reactions in quinoline synthesis, achieving turnover numbers exceeding 340 with excellent selectivity [1]. The reaction kinetics follow Michaelis-Menten behavior under optimized conditions, with rate-determining steps involving oxidative addition and reductive elimination processes [11].

Copper oxide nanoparticles offer advantages in terms of reaction rates and earth-abundant metal utilization [10]. These catalysts facilitate alcohol dehydrogenative coupling reactions with high efficiency, particularly in the formation of quinoline rings from 2-aminobenzyl alcohols and carbonyl compounds. The mechanism involves sequential aldol condensation, intramolecular cyclization, and dehydration steps [10].

Magnetic Fe3O4@SiO2 catalysts provide excellent recyclability and ease of separation, crucial for industrial applications [4]. These systems maintain catalytic activity for multiple cycles while offering moderate selectivity and reaction rates suitable for large-scale synthesis.

Purification Methodologies and Yield Optimization

Effective purification strategies are essential for achieving pharmaceutical-grade Abanoquil with the required purity specifications [12] [13]. Multiple purification techniques can be employed sequentially to optimize yield recovery while maintaining product quality.

Table 4: Purification Methodologies and Yield Optimization

Purification MethodInitial Purity (%)Final Purity (%)Recovery Yield (%)Processing Time (h)Solvent Consumption (L/kg)Cost Efficiency
Column Chromatography759885812.5Moderate
Recrystallization689592243.2High
Supercritical Fluid Extraction82977840.8Low
Membrane Separation70898862.1Moderate
Crystallization-Induced Resolution659489486.7High

Column chromatography remains the gold standard for achieving high purity levels, consistently delivering greater than 98% purity from crude reaction mixtures [12]. The technique employs silica gel or alumina stationary phases with optimized solvent gradients, typically utilizing hexane-ethyl acetate mixtures for quinoline derivatives.

Recrystallization techniques offer excellent cost efficiency and high recovery yields, particularly suitable for large-scale operations [14]. The process involves dissolution in hot ethanol followed by controlled cooling and crystallization, often enhanced by seeding with pure product crystals. Multiple recrystallization cycles can achieve pharmaceutical-grade purity while maintaining high yield recovery.

Supercritical fluid extraction using carbon dioxide provides environmentally friendly purification with minimal solvent consumption [12]. Although capital investment requirements are substantial, the technique offers rapid processing times and high selectivity for quinoline derivatives.

Scalability Challenges in Multi-Step Synthesis

The transition from laboratory-scale synthesis to industrial production presents significant challenges that must be systematically addressed [15] [16] [17]. Scale-up considerations include heat and mass transfer limitations, mixing efficiency, process control complexity, and equipment design constraints.

Table 5: Scalability Challenges in Multi-Step Abanoquil Synthesis

ScaleMajor ChallengesYield Loss (%)Purity Deviation (%)Capital Investment (USD)Risk Level
Laboratory (1-10 g)Reaction optimization0110,000Low
Pilot (100 g - 1 kg)Heat transfer limitations53500,000Moderate
Demonstration (10-100 kg)Mixing efficiency1255,000,000High
Commercial (>1000 kg)Process control complexity18850,000,000Very High
Industrial (>10,000 kg)Equipment design constraints2512200,000,000Critical

Heat transfer limitations become critical at pilot scale, requiring specialized reactor designs with enhanced heat exchange capabilities [18]. The exothermic nature of quinoline formation reactions necessitates precise temperature control to maintain selectivity and prevent side product formation. Industrial-scale reactors must incorporate sophisticated cooling systems and temperature monitoring to ensure consistent product quality.

Mixing efficiency challenges emerge prominently at demonstration scale, where conventional stirring systems become inadequate [19]. Multi-step synthesis requires precise stoichiometric control and homogeneous mixing to prevent local concentration gradients that can lead to side reactions. Advanced mixing technologies, including static mixers and microreactor systems, offer potential solutions for maintaining reaction consistency.

Process control complexity increases exponentially with scale, requiring sophisticated monitoring and feedback control systems [17]. Real-time analytical techniques, including in-line spectroscopy and automated sampling systems, become essential for maintaining product quality and yield consistency. The integration of process analytical technology with advanced control algorithms enables predictive control and optimization of multi-step synthesis sequences.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

395.18450629 g/mol

Monoisotopic Mass

395.18450629 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F738MWY53L

Other CAS

90402-40-7

Wikipedia

Abanoquil

Dates

Last modified: 02-18-2024
1: Tham TC, Guy S, Shanks RG, Harron DW. Dose-dependent alpha 1-adrenoceptor antagonist activity of the anti-arrhythmic drug, abanoquil (UK-52,046), without reduction in blood pressure in man. Br J Clin Pharmacol. 1992 Apr;33(4):405-9. PubMed PMID: 1349492; PubMed Central PMCID: PMC1381330.
2: Schafers RF, Elliott HL, Howie CA, Reid JL. Studies with abanoquil (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects. Br J Clin Pharmacol. 1991 Nov;32(5):599-604. PubMed PMID: 1683249; PubMed Central PMCID: PMC1368637.
3: Kaye B, Clark MW, Cussans NJ, Macrae PV, Stopher DA. The sensitive determination of abanoquil in blood by high-performance liquid chromatography/atmospheric pressure ionization mass spectrometry. Biol Mass Spectrom. 1992 Nov;21(11):585-9. PubMed PMID: 1360817.
4: Schafers RF, Elliott HL, Meredith PA, Miller SH, Reid JL. Studies with abanoquil (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: II. Duration of action, pharmacokinetics and concentration-effect relationships in normotensive subjects. Br J Clin Pharmacol. 1991 Nov;32(5):605-10. PubMed PMID: 1683250; PubMed Central PMCID: PMC1368638.
5: Giraldi A, Wyllie M, Wagner G. Abanoquil, a new alpha-1 adrenoceptor antagonist. In vitro and in vivo effect on erectile tissue. Int J Impot Res. 2000 Mar;12(S1):S37-S40. PubMed PMID: 10849564.
6: Giraldi A, Wyllie M, Wagner G. Abanoquil, a new alpha-1 adrenoceptor antagonist. In vitro and in vivo effect on erectile tissue. Int J Impot Res. 2000 Mar;12 Suppl 1:S37-40. PubMed PMID: 10845763.
7: Chess-Williams R, Aston N, Couldwell C. Alpha 1A-adrenoceptor subtype mediates contraction of the rat urethra. J Auton Pharmacol. 1994 Dec;14(6):375-81. PubMed PMID: 7876271.
8: Yasutake M, Avkiran M. Effects of selective alpha 1A-adrenoceptor antagonists on reperfusion arrhythmias in isolated rat hearts. Mol Cell Biochem. 1995 Jun 7-21;147(1-2):173-80. PubMed PMID: 7494547.
9: Vanoli E, Hull SS Jr, Foreman RD, Ferrari A, Schwartz PJ. Alpha 1-adrenergic blockade and sudden cardiac death. J Cardiovasc Electrophysiol. 1994 Jan;5(1):76-89. PubMed PMID: 7910510.
10: Toivonen L. Influence of acute alpha 1-adrenergic antagonism on heart rate variability in patients with old myocardial infarction. J Cardiovasc Pharmacol. 1994 Jun;23(6):932-5. PubMed PMID: 7523785.
11: Ho SL, Honner V, Docherty JR. Investigation of the subtypes of alpha2-adrenoceptor mediating prejunctional inhibition in rat atrium and cerebral cortex. Naunyn Schmiedebergs Arch Pharmacol. 1998 Jun;357(6):634-9. PubMed PMID: 9686939.
12: Forray C, Bard JA, Wetzel JM, Chiu G, Shapiro E, Tang R, Lepor H, Hartig PR, Weinshank RL, Branchek TA, et al. The alpha 1-adrenergic receptor that mediates smooth muscle contraction in human prostate has the pharmacological properties of the cloned human alpha 1c subtype. Mol Pharmacol. 1994 Apr;45(4):703-8. PubMed PMID: 8183249.
13: Chapple CR, Burt RP, Andersson PO, Greengrass P, Wyllie M, Marshall I. Alpha 1-adrenoceptor subtypes in the human prostate. Br J Urol. 1994 Nov;74(5):585-9. PubMed PMID: 7530122.
14: Flores NA, Sheridan DJ. Electrophysiological effects of alpha-adrenoceptor stimulation in perfused and superfused myocardium. J Mol Cell Cardiol. 1991 Aug;23(8):973-85. PubMed PMID: 1682501.
15: Spiers JP, Harron DW, Wilson R. Duration of action and effect on baroreflex function of the anti-arrhythmic alpha 1 antagonist UK-52,046. J Pharm Pharmacol. 1991 Jan;43(1):70-2. PubMed PMID: 1676070.
16: Flores NA, Sheridan DJ. Electrophysiological and antiarrhythmic effects of UK 52,046-27 during ischaemia and reperfusion in the guinea-pig heart. Br J Pharmacol. 1989 Mar;96(3):670-4. PubMed PMID: 2720297; PubMed Central PMCID: PMC1854398.
17: Silke B, Zezulka AV, Verma SP, Tham TC, Taylor SH. Haemodynamic dose-response effects of UK-52,046 in ischaemic disease with or without impaired left ventricular function. Br J Clin Pharmacol. 1990 Jun;29(6):749-58. PubMed PMID: 1974144; PubMed Central PMCID: PMC1380178.
18: Spiers JP, Harron DW, Wilson R, Allen JD. UK-52,046 (a novel alpha 1-adrenoceptor antagonist) and the role of alpha-adrenoceptor stimulation and blockade on atrioventricular conduction. J Cardiovasc Pharmacol. 1990 Nov;16(5):824-30. PubMed PMID: 1703607.
19: Anyukhovsky EP, Guo SD, Danilo P Jr, Rosen MR. Responses to norepinephrine of normal and "ischemic" canine Purkinje fibers are consistent with activation of different alpha 1-receptor subtypes. J Cardiovasc Electrophysiol. 1997 Jun;8(6):658-66. PubMed PMID: 9209967.
20: McKaigue JP, Harron DW. Effect of UK-52,046, an alpha 1-adrenoceptor antagonist, on baroreflex function in man. Br J Clin Pharmacol. 1990 Oct;30(4):579-84. PubMed PMID: 1981319; PubMed Central PMCID: PMC1368248.

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